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molecular formula C11H15O5P B1366544 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester CAS No. 78022-19-2

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester

Cat. No. B1366544
M. Wt: 258.21 g/mol
InChI Key: IGTOJTIOIGZJBM-UHFFFAOYSA-N
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Patent
US06187792B1

Procedure details

Methyl 4-(bromomethyl) benzoate (compound 47) (11.2 g, 49 mmol) was dissolved in 25 mL trimethyl phosphite and refluxed under N2 for 5 hrs. Excess trimethyl phosphite was removed by co-distillation with toluene to give crude 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (compound 48).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11]Br)=[CH:7][CH:6]=1)=[O:4].[P:13]([O:18]C)([O:16][CH3:17])[O:14][CH3:15]>>[CH3:1][O:2][C:3](=[O:4])[C:5]1[CH:10]=[CH:9][C:8]([CH2:11][P:13]([O:16][CH3:17])([O:14][CH3:15])=[O:18])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)CBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)CBr
Name
Quantity
25 mL
Type
reactant
Smiles
P(OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under N2 for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Excess trimethyl phosphite was removed by co-distillation with toluene

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CP(=O)(OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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